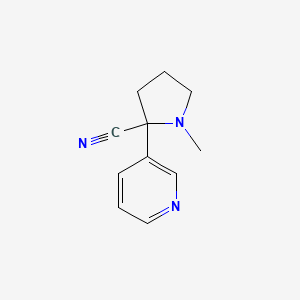
2'-Cyanonicotine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2'-Cyanonicotine (synonym: 5'-Cyanonicotine, CID162517) is a nicotine derivative formed via enzymatic oxidation of nicotine in the presence of cyanide. Its structure features a cyano group (-CN) substituted at the 5' position of the pyrrolidine ring (numbered as 2' in alternative systems), with the molecular formula C₁₁H₁₃N₃ and InChIKey DUKKSGGNSSFORH-UHFFFAOYSA-N . This compound is generated as an intermediate during nicotine metabolism when cyanide ions disrupt the canonical pathway that typically produces cotinine, a major nicotine metabolite .
The synthesis of this compound occurs through two pathways:
Chemical Synthesis: Oxidation of nicotine followed by reaction with cyanide yields this compound .
Enzymatic Pathway: Microsomal incubations containing nicotine, NADPH, and cyanide produce this compound, bypassing cotinine formation .
Comparison with Similar Compounds
Structural and Metabolic Differences
| Compound | Structure | Metabolic Pathway | Key Functional Group |
|---|---|---|---|
| 2'-Cyanonicotine | Cyano group on pyrrolidine ring | Cyanide-dependent enzymatic oxidation | -CN |
| Cotinine | Ketone group on pyrrolidine ring | Cytochrome P450-mediated oxidation | C=O |
| Nicotine | Unmodified pyrrolidine ring | Precursor to cotinine/cyanonicotine | -CH₂-N(CH₃)₂ |
Key Findings:
- Formation Dynamics: Cyanide concentration inversely regulates this compound and cotinine production. At 1 mM cyanide, cotinine formation decreases by ~60%, while this compound increases proportionally .
- Enzymatic Selectivity: The nicotine iminium ion intermediate reacts with water to form cotinine under normal conditions. However, cyanide competitively binds to the iminium ion, favoring this compound synthesis .
Pharmacological and Toxicological Implications
- Cotinine : A stable metabolite with a plasma half-life of 15–20 hours, widely used as a biomarker for nicotine exposure.
- This compound: Its biological persistence and toxicity remain understudied. Preliminary data suggest it may act as a neurotoxicant due to cyanide release under physiological conditions .
Table 1. Cyanide Concentration vs. Metabolite Formation
| Cyanide (mM) | Cotinine Formation (%) | This compound Formation (%) |
|---|---|---|
| 0 | 100 | 0 |
| 0.5 | 70 | 30 |
| 1.0 | 40 | 60 |
| 2.0 | 20 | 80 |
Data derived from enzymatic incubation trends described in Figure 3 of .
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-methyl-2-pyridin-3-ylpyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-14-7-3-5-11(14,9-12)10-4-2-6-13-8-10/h2,4,6,8H,3,5,7H2,1H3 |
InChI Key |
COSQWACRRACEEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1(C#N)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















